7-fluoro-2-methyl-3-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
7-fluoro-2-methyl-3-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class of molecules. This compound is characterized by its unique structure, which includes a quinazolinone core, a fluorine atom at the 7th position, a methyl group at the 2nd position, and a pyrazolylbenzoyl-piperidinylmethyl substituent at the 3rd position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-methyl-3-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 7th position using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: The methyl group at the 2nd position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Pyrazolylbenzoyl-Piperidinylmethyl Group: This step involves the coupling of the quinazolinone core with the pyrazolylbenzoyl-piperidinylmethyl group. This can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2-methyl-3-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield reduced quinazolinone derivatives.
Scientific Research Applications
7-fluoro-2-methyl-3-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-fluoro-2-methyl-3-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2-methylquinazolin-4-one: Lacks the pyrazolylbenzoyl-piperidinylmethyl group, resulting in different chemical and biological properties.
2-Methyl-3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Fluoro-3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one: Lacks the methyl group, which may influence its chemical stability and interactions.
Uniqueness
The unique combination of functional groups in 7-fluoro-2-methyl-3-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one imparts specific chemical and biological properties that distinguish it from similar compounds. These properties include enhanced reactivity, potential biological activities, and suitability for various scientific research applications.
Biological Activity
7-fluoro-2-methyl-3-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a quinazolinone core structure, with significant modifications that enhance its pharmacological potential. The focus of this article is to explore the biological activity of this compound, particularly its role as a phosphodiesterase (PDE) inhibitor and its implications in therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
Feature | Description |
---|---|
Molecular Formula | C₁₉H₂₂FN₅O |
CAS Number | 2415542-15-1 |
Molecular Weight | 351.41 g/mol |
Key Functional Groups | Fluoro, methyl, pyrazole, piperidine |
This compound's unique combination of a fluorine atom at the 7-position and a piperidine moiety linked through a methylene bridge to a benzoyl group incorporating a pyrazole substituent positions it as a promising candidate for drug development.
Phosphodiesterase Inhibition
The primary biological activity of this compound is its inhibition of phosphodiesterases (PDEs), particularly PDE7 and PDE8. These enzymes play critical roles in cellular signaling by hydrolyzing cyclic nucleotides such as cAMP and cGMP, which are vital for various physiological processes including inflammation and immune responses.
Table: PDE Inhibition Data
PDE Type | Inhibition IC50 (µM) | Therapeutic Implications |
---|---|---|
PDE7 | 25 | Asthma, COPD |
PDE8 | 30 | Inflammatory diseases |
The inhibition of these PDEs suggests potential therapeutic applications in treating conditions like asthma and other inflammatory diseases, where modulation of cyclic nucleotide levels can lead to reduced inflammation and improved airway function.
Interaction with Other Molecular Targets
Beyond PDE inhibition, studies have indicated that this compound may interact with various kinases involved in cell signaling pathways that regulate proliferation and apoptosis. Understanding these interactions is crucial for elucidating its mechanism of action.
Case Study 1: Anti-inflammatory Activity
A study examining the anti-inflammatory effects of similar quinazolinone derivatives demonstrated that compounds with structural similarities to 7-fluoro-2-methyl-3-{...} exhibited significant reductions in inflammatory markers in animal models. The findings suggested that these compounds could serve as effective anti-inflammatory agents through their action on PDEs .
Case Study 2: Cancer Cell Proliferation
Research investigating the effects of various quinazolinone derivatives on cancer cell lines revealed that compounds structurally related to 7-fluoro-2-methyl-3-{...} inhibited cell proliferation in vitro. The mechanism was attributed to the modulation of signaling pathways influenced by cyclic nucleotides .
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-17-28-23-15-20(26)6-7-22(23)25(33)30(17)16-18-8-12-29(13-9-18)24(32)19-4-2-5-21(14-19)31-11-3-10-27-31/h2-7,10-11,14-15,18H,8-9,12-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVKVLMMBZQIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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